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Abstract
Glesatinib hydrochloride, with the chemical formula C31H28ClF2N5O3S2, is a potent, orally

bioavailable, multi-targeted tyrosine kinase inhibitor. Primarily targeting the MET and AXL

receptor tyrosine kinases, Glesatinib has demonstrated significant anti-tumor activity in

preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) with MET

alterations. This document provides a comprehensive technical overview of Glesatinib
hydrochloride, including its mechanism of action, key experimental data, detailed protocols for

relevant assays, and a visual representation of its impact on critical signaling pathways.

Introduction
Glesatinib (also known as MGCD265) is a spectrum-selective tyrosine kinase inhibitor

designed to target genetic alterations in the MET proto-oncogene, a key driver in various

cancers.[1] Dysregulation of the MET signaling pathway, through amplification, mutation, or

overexpression, is implicated in tumor growth, proliferation, and metastasis.[2] Glesatinib also

potently inhibits AXL, another receptor tyrosine kinase associated with tumor progression and

drug resistance.[3][4] Furthermore, Glesatinib has been shown to counteract P-glycoprotein (P-

gp) mediated multidrug resistance, a significant challenge in cancer chemotherapy.[5][6]

This whitepaper consolidates the available technical data on Glesatinib hydrochloride,

presenting it in a structured format to aid researchers and drug development professionals in
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their understanding and potential application of this compound.

Chemical Properties and Synthesis
Glesatinib hydrochloride has a molecular weight of 656.17 g/mol .[7]

While a detailed, step-by-step synthesis protocol for Glesatinib hydrochloride is not publicly

available in the reviewed literature, its chemical name is N-[[3-fluoro-4-[2-[5-[(2-

methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-

fluorophenyl)acetamide hydrochloride.[7] The synthesis would likely involve a multi-step

process culminating in the formation of the thiourea linkage and the final acetamide group,

followed by conversion to the hydrochloride salt to enhance solubility and stability.[8]

Mechanism of Action and Signaling Pathways
Glesatinib exerts its anti-tumor effects by inhibiting the phosphorylation of several key receptor

tyrosine kinases, thereby blocking their downstream signaling pathways.

Inhibition of MET and AXL Signaling
Glesatinib is a potent inhibitor of both MET and AXL kinases.[1][4] The binding of their

respective ligands, Hepatocyte Growth Factor (HGF) for MET and Gas6 for AXL, leads to

receptor dimerization and autophosphorylation, activating downstream pro-survival and

proliferative pathways. Glesatinib's inhibition of MET and AXL blocks these initial activation

steps.

The downstream signaling cascades affected by Glesatinib include the Phosphoinositide 3-

kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase kinase (MEK)/Extracellular

signal-regulated kinase (ERK) pathways.[9] By inhibiting these pathways, Glesatinib can

induce apoptosis and inhibit cell proliferation, migration, and angiogenesis.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1139298?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494935/
https://www.benchchem.com/product/b1139298?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494935/
https://www.researchgate.net/publication/352627839_Differential_Response_of_MET_inhibition_by_Glesatinib_MGCD265_and_Sitravatinib_MGCD516_in_Non-small_Cell_Lung_Cancer_and_Malignant_Mesothelioma
https://bio-protocol.org/exchange/minidetail?id=7969120&type=30
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/SPB/D05001.pdf
https://aacrjournals.org/clincancerres/article/23/21/6661/259173/Glesatinib-Exhibits-Antitumor-Activity-in-Lung
https://www.researchgate.net/figure/Glesatinib-inhibits-MET-driven-growth-in-vitro-and-in-vivo-A-Low-level-MET-amplified_fig2_318854302
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glesatinib

MET

AXL

PI3K

Ras

Akt mTOR

Cell Proliferation
& Survival

Angiogenesis

Metastasis

MEK ERK

Click to download full resolution via product page

Caption: Glesatinib Inhibition of MET/AXL Signaling Pathways.

Overcoming P-glycoprotein Mediated Multidrug
Resistance
Glesatinib has been shown to antagonize P-glycoprotein (P-gp), an ATP-binding cassette

(ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells, leading to

multidrug resistance (MDR).[6] Glesatinib stimulates the ATPase activity of P-gp, suggesting a

direct interaction with the transporter, which interferes with its ability to efflux other cytotoxic

agents.[8] This mechanism does not involve altering the expression or cellular localization of P-

gp.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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